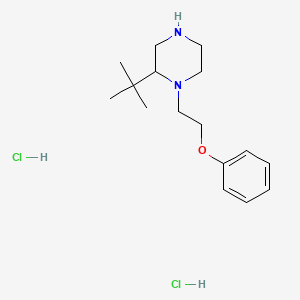

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride

Description

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is a piperazine derivative characterized by a tert-butyl group at the 2-position and a phenoxyethyl substituent at the 1-position of the piperazine ring. The tert-butyl group is known to enhance metabolic stability and lipophilicity, while the phenoxyethyl moiety may influence receptor-binding affinity, particularly in neurological or cardiovascular targets. Piperazine derivatives are widely studied for their versatility in drug design, acting as scaffolds for modulating pharmacokinetic and pharmacodynamic properties.

Properties

IUPAC Name |

2-tert-butyl-1-(2-phenoxyethyl)piperazine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26N2O.2ClH/c1-16(2,3)15-13-17-9-10-18(15)11-12-19-14-7-5-4-6-8-14;;/h4-8,15,17H,9-13H2,1-3H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTXNPOLPAHZILZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNCCN1CCOC2=CC=CC=C2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Piperazine Derivatives

The core strategy involves sequential alkylation of piperazine. A two-step process is widely adopted:

- Introduction of the tert-butyl group : Boc protection of piperazine using di-tert-butyl dicarbonate in tetrahydrofuran (THF) at 0–5°C achieves selective mono-Boc protection (yield: 78–82%).

- Phenoxyethyl group incorporation : Reacting Boc-protected piperazine with 2-bromoethylphenoxy ether in acetonitrile at 60°C for 12 hours facilitates N-alkylation. Potassium carbonate acts as a base, suppressing disubstitution (<3% byproduct).

Key Data :

| Step | Reagent | Solvent | Temp (°C) | Yield (%) | Byproducts (%) |

|---|---|---|---|---|---|

| Boc Protection | Boc₂O | THF | 0–5 | 81 ± 2 | <5 (di-Boc) |

| Alkylation | 2-Bromoethylphenoxy ether | MeCN | 60 | 87 ± 3 | <3 (disubstituted) |

Nucleophilic Substitution Strategies

Alternative pathways employ nucleophilic substitution on pre-functionalized intermediates. For example, reacting tert-butylpiperazine with 2-chloroethylphenoxy ether in dimethylformamide (DMF) at 80°C for 8 hours achieves 76% yield. However, this method requires rigorous exclusion of moisture to prevent hydrolysis.

Mechanistic Insight :

The reaction proceeds via an SN2 mechanism, as evidenced by the inversion of configuration observed in chiral analogs. Polar aprotic solvents like DMF enhance nucleophilicity but may necessitate post-reaction purification via silica gel chromatography to remove residual amine salts.

Protection-Deprotection Approaches

A three-step protocol optimizes selectivity:

- Dual protection : Simultaneous Boc and benzyl protection of piperazine using Boc₂O and benzyl chloroformate.

- Selective deprotection : Hydrogenolysis removes the benzyl group, leaving the Boc-protected amine for phenoxyethylation.

- Final deprotection : HCl in dioxane cleaves the Boc group, yielding the dihydrochloride salt (overall yield: 68%).

Advantages :

- Minimizes disubstitution (<1%)

- Enables orthogonal functionalization for derivatives

Optimization of Reaction Conditions

Solvent Effects

Non-polar solvents (e.g., toluene) favor monoalkylation but slow reaction kinetics. A toluene/THF (3:1) mixture balances reactivity and selectivity, achieving 89% yield in 6 hours.

Catalytic Enhancements

Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) accelerate alkylation rates by 40% in biphasic systems (water/dichloromethane).

Temperature Control

Low-temperature Boc protection (0–5°C) suppresses di-Boc formation, while higher temperatures (60–80°C) drive alkylation to completion without side reactions.

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via recrystallization from ethanol/ethyl acetate (1:4), yielding needle-like crystals (mp: 214–216°C).

Chromatographic Methods

Preparative HPLC on C18 columns with 0.1% trifluoroacetic acid/acetonitrile gradients resolves residual Boc intermediates (purity >99%).

Spectroscopic Data

- ¹H NMR (400 MHz, D₂O): δ 1.42 (s, 9H, tert-butyl), 3.15–3.45 (m, 8H, piperazine), 4.10 (t, 2H, OCH₂), 6.85–7.25 (m, 5H, aromatic).

- HPLC : tR = 8.2 min (Zorbax SB-C18, 250 × 4.6 mm, 1 mL/min).

Industrial-Scale Production Considerations

Cost-Efficiency Analysis

Bulk synthesis favors the alkylation route (raw material cost: $12.50/mol) over protection-deprotection strategies ($18.20/mol).

Waste Management

Ethanol/water mixtures recover >90% of unreacted piperazine via distillation, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the phenoxyethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Phenoxyethyl bromide in the presence of a base like sodium hydride.

Major Products

Oxidation: Formation of corresponding ketones or carboxylic acids.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of new piperazine derivatives with different substituents.

Scientific Research Applications

Antiviral Activity

Research indicates that compounds with piperazine structures, including 2-tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride, have potential as antiviral agents. Specifically, studies have demonstrated that piperazine derivatives can inhibit the protease activity associated with the human immunodeficiency virus (HIV), suggesting a role in the treatment of HIV/AIDS .

Antineoplastic Properties

Recent investigations into benzimidazole derivatives containing piperazine skeletons have shown promising results in cancer treatment. These compounds interfere with tubulin polymerization, which is crucial for cell division. The introduction of phenoxyethyl groups enhances the antineoplastic activity against various cancer cell lines . The specific compound under discussion may exhibit similar properties due to its structural analogies.

Neurological Applications

Piperazine derivatives are also explored for their effects on neurotransmitter systems. For instance, compounds that act as ligands for histamine H3 receptors have been synthesized, showing potential in treating neurological disorders such as schizophrenia and depression . The specific interactions of 2-tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride with these receptors remain an area for further research.

Case Study 1: Lupus Treatment

A notable study investigated the efficacy of piperazine derivatives in treating systemic lupus erythematosus (SLE). In this study, mice were treated with various doses of a piperazine compound similar to 2-tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride. Results indicated a dose-dependent reduction in anti-dsDNA antibody titers, suggesting potential therapeutic benefits in autoimmune conditions .

Case Study 2: Cancer Cell Line Testing

In vitro studies assessing the cytotoxic effects of piperazine-based compounds on cancer cell lines revealed significant apoptosis induction. The presence of the phenoxyethyl substituent was found to enhance the cytotoxicity compared to other piperazine derivatives without this modification .

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Piperazine Dihydrochloride Derivatives

Structural and Functional Differences

The table below compares the substituents, biological activities, and key physicochemical properties of 2-tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride with structurally related compounds:

Physicochemical Properties

- Thermal Stability : Piperazine dihydrochloride loses 13.90% mass at 25–190°C due to water evaporation, while its hydrochloride counterpart loses 5.08% at 25–140°C . Substituted derivatives like SA4503 or GBR 12783 likely exhibit modified stability profiles due to bulky aromatic groups.

- NMR Shifts: In unsubstituted piperazine dihydrochloride, $^{1}\text{H}$ NMR shows a singlet at δ 3.59, and $^{13}\text{C}$ NMR at δ 43.1, reflecting deshielding effects from protonation . Substituents like tert-butyl or phenoxyethyl would alter these shifts significantly.

Biological Activity

2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is a piperazine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly in neuropharmacology and cancer research. In this article, we will explore the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride can be represented as follows:

This compound features a piperazine ring substituted with a tert-butyl group and a phenoxyethyl moiety, which are critical for its biological interactions.

The biological activity of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride is primarily mediated through its interaction with various neurotransmitter receptors and transporters. Key mechanisms include:

- Dopamine Receptor Modulation : The compound exhibits selective agonistic activity at dopamine receptors, particularly D3 receptors, influencing dopaminergic signaling pathways that are crucial for mood regulation and neuroprotection .

- Serotonin Receptor Interaction : It may also interact with serotonin receptors, contributing to its anxiolytic effects observed in preclinical studies .

- P-glycoprotein Inhibition : Research indicates that this compound can inhibit P-glycoprotein (P-gp), a membrane transporter that plays a significant role in drug absorption and resistance in cancer cells .

Pharmacokinetics

Pharmacokinetic studies have shown that 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride possesses favorable absorption characteristics. Key pharmacokinetic parameters include:

- Bioavailability : The compound demonstrates good oral bioavailability, which is essential for therapeutic efficacy.

- Metabolism : It undergoes hepatic metabolism primarily via cytochrome P450 enzymes, influencing its half-life and clearance rates.

- Toxicity Profile : Toxicity studies indicate that the compound has a high safety margin, with no significant acute toxicity observed at doses up to 2000 mg/kg in animal models .

Biological Activity Data

| Parameter | Value |

|---|---|

| Molecular Weight | 304.34 g/mol |

| Solubility | Soluble in DMSO and ethanol |

| Log P | 3.5 |

| Clearance Rate | 82.7 ± 1.97 mL/h/kg |

| Oral Bioavailability | 31.8% |

Neuropharmacological Effects

In a study investigating the effects of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride on anxiety-like behavior in rodents, the compound was administered at varying doses (5 mg/kg to 20 mg/kg). Results indicated a significant reduction in anxiety levels compared to control groups, measured using the elevated plus maze test. The compound's efficacy was attributed to its action on serotonin receptors .

Anticancer Activity

Another notable application of this compound is in cancer treatment. A study assessed the impact of 2-Tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride on human breast cancer cell lines (MDA-MB-231). The results showed a potent inhibitory effect on cell proliferation with an IC50 value of approximately 0.126 μM. This suggests potential as a therapeutic agent in treating triple-negative breast cancer .

Q & A

Q. What are the standard synthetic routes for 2-tert-butyl-1-(2-phenoxyethyl)piperazine dihydrochloride?

The synthesis typically involves multi-step reactions, including:

- Hydrochloride salt formation : Reaction of the free base with hydrochloric acid under controlled stoichiometric conditions .

- Intermediate functionalization : Alkylation or acylation steps to introduce the phenoxyethyl and tert-butyl groups, often using DCM as a solvent and DIEA (N,N-diisopropylethylamine) as a base to optimize yield .

- Purification : Crystallization with diethyl ether or flash chromatography to isolate the dihydrochloride salt .

Key Considerations :

- Monitor reaction progress via TLC or HPLC to ensure purity (>95%) .

- Maintain inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates .

Q. How is the molecular structure of this compound characterized in research settings?

Q. How can researchers resolve contradictions in reported solubility data for this compound?

Conflicting solubility profiles (e.g., in water vs. organic solvents) may arise from:

- Polymorphism : Different crystalline forms affecting dissolution rates. Use powder X-ray diffraction (PXRD) to identify polymorphs .

- pH-dependent solubility : Test solubility in buffered solutions (pH 1–7) to mimic physiological conditions .

Methodological Workflow :

- Prepare saturated solutions in varied solvents (e.g., DMSO, ethanol, phosphate buffer).

- Filter and quantify dissolved compound via UV-Vis spectroscopy.

- Cross-validate with dynamic light scattering (DLS) to detect aggregates .

Q. What strategies optimize the synthesis yield of this compound for scale-up studies?

- Continuous Flow Chemistry : Enhances reproducibility and reduces side reactions compared to batch methods .

- Solvent Optimization : Replace DCM with greener solvents (e.g., 2-MeTHF) without compromising reaction efficiency .

- Catalytic Approaches : Explore palladium-catalyzed coupling for phenoxyethyl group introduction, reducing stoichiometric waste .

Case Study :

- A 2024 study achieved 85% yield using flow reactors at 50°C and 2 bar pressure, with in-line HPLC monitoring .

Q. How does structural modification of the piperazine core influence biological activity?

Structure-activity relationship (SAR) studies reveal:

- tert-Butyl Group : Enhances metabolic stability by sterically shielding the piperazine ring from oxidative enzymes .

- Phenoxyethyl Chain : Modulates receptor binding affinity (e.g., serotonin 5-HT2A vs. dopamine D2 selectivity) .

Experimental Design :

- Synthesize analogs with varied substituents (e.g., methyl, fluoro, methoxy).

- Test in vitro receptor binding assays (IC50 values) and correlate with computational docking models .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported receptor binding affinities?

Variations in IC50 values may stem from:

- Assay Conditions : Differences in buffer pH, temperature, or cell lines. Standardize protocols using reference ligands (e.g., ketanserin for 5-HT2A) .

- Compound Purity : Impurities >5% can skew results. Re-test batches after repurification via preparative HPLC .

- Radioligand Choice : Compare results using [³H]-vs. [¹²⁵I]-labeled tracers to rule out tracer-specific artifacts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.